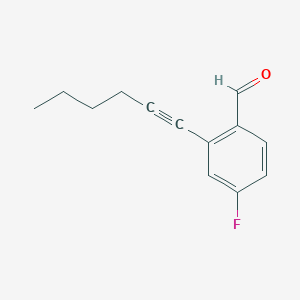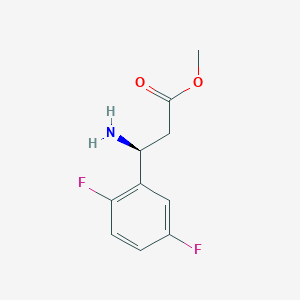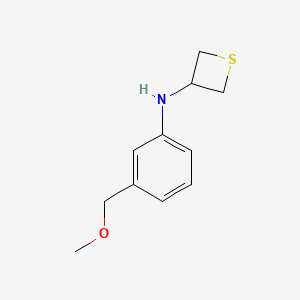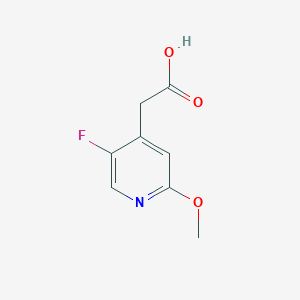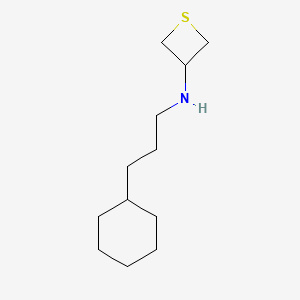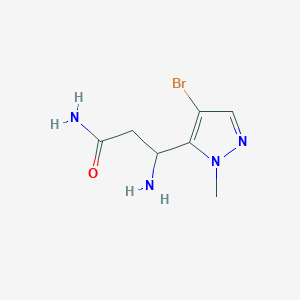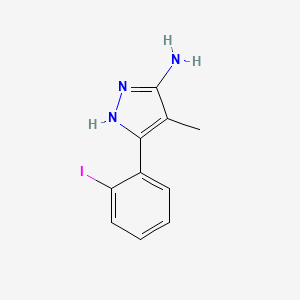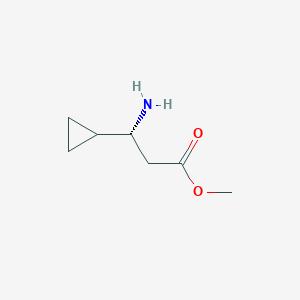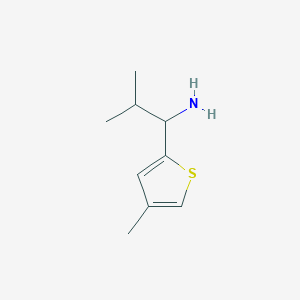
2-Methyl-1-(4-methyl(2-thienyl))propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-methyl(2-thienyl))propylamine is an organic compound with the molecular formula C₉H₁₅NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl(2-thienyl))propylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Alkylation: The thiophene ring is then alkylated to introduce the methyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(4-methyl(2-thienyl))propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-methyl(2-thienyl))propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(4-methyl(2-thienyl))propylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanamine: An alkylamine with a similar structure but lacking the thiophene ring.
4-Methylthiophene: A thiophene derivative without the propylamine group.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group instead of an amine.
Uniqueness
2-Methyl-1-(4-methyl(2-thienyl))propylamine is unique due to the combination of the thiophene ring and the propylamine group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15NS |
|---|---|
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methylthiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-6(2)9(10)8-4-7(3)5-11-8/h4-6,9H,10H2,1-3H3 |
Clave InChI |
RZNSRAXWDOYEDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)
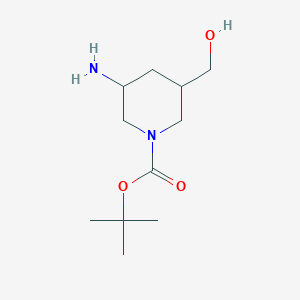
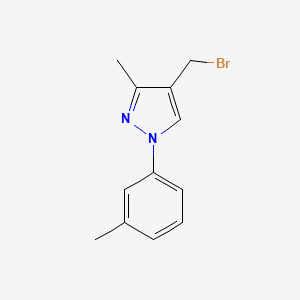
![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
